Epinastine hydrobromide

Description

Overview of Epinastine (B1215162) Hydrobromide as a Therapeutic Agent

Epinastine hydrobromide is primarily indicated for the treatment of allergic conditions, most notably allergic conjunctivitis. ontosight.ai Its therapeutic efficacy stems from a multi-faceted mechanism of action that addresses the allergic cascade at different points. nih.govdrugbank.comdrugbank.com

As a second-generation antihistamine, epinastine selectively antagonizes the histamine (B1213489) H1 receptor, and also shows affinity for the H2 receptor. nih.govnih.gov This action prevents histamine from binding to its receptors, thereby mitigating classic allergic symptoms such as itching and swelling. patsnap.com Unlike first-generation antihistamines, epinastine does not readily cross the blood-brain barrier, which minimizes central nervous system side effects like sedation. patsnap.comwikipedia.org

Beyond its antihistaminic effects, epinastine also functions as a mast cell stabilizer. ontosight.ainih.gov By preventing the degranulation of mast cells, it inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines, which are involved in the allergic response. nih.govpatsnap.com This dual mechanism of action makes it an effective agent in managing ocular allergies. ontosight.aipatsnap.com

Historical Context of this compound Research and Development

The development of epinastine hydrochloride, the active ingredient in its various formulations, dates back to its discovery by Boehringer Ingelheim in 1975. santen.com The patent for epinastine was granted in 1980, and it was first introduced for medical use in 1994. wikipedia.org

Initial research focused on its potent and long-acting antihistaminic properties. portico.org Studies in the early 1990s elucidated its chemical structure and H1-antihistaminic capabilities. wikipedia.org Subsequent research further defined its pharmacological profile, highlighting its mast cell-stabilizing and anti-inflammatory activities. researchgate.net

Clinical trials have been instrumental in establishing its efficacy. For instance, studies have demonstrated epinastine's superiority over placebo in relieving the symptoms of allergic conjunctivitis. nih.govnih.gov Comparative studies have also been conducted to evaluate its efficacy against other antihistamines like olopatadine (B1677272) and levocabastine. researchgate.netfda.govdovepress.com

Current Research Landscape and Significance of this compound

The current research landscape for this compound is focused on expanding its therapeutic applications and improving delivery methods. datainsightsmarket.comdataintelo.com While it is well-established for allergic conjunctivitis, ongoing studies are exploring its potential in treating other allergic conditions such as allergic rhinitis and atopic dermatitis. nih.govsmolecule.com

A significant area of recent investigation involves novel formulations to enhance patient compliance and efficacy. nih.govdatainsightsmarket.com For example, research into a once-daily epinastine cream for topical application to the eyelid has shown promise in providing long-lasting relief from allergic conjunctivitis symptoms. santen.comnih.gov Studies are also exploring the development of epinastine-releasing contact lenses as a novel drug delivery system. nih.gov

The significance of epinastine in the current therapeutic landscape is underscored by its dual mechanism of action, favorable safety profile, and non-sedating nature. patsnap.comresearchgate.net Clinical trials continue to affirm its efficacy and safety, with studies comparing it to other treatments for seasonal allergic conjunctivitis. nih.govclinicaltrials.gov

Rationale for Comprehensive Academic Review of this compound

A comprehensive academic review of this compound is warranted due to its established role in allergy treatment and the expanding body of research surrounding it. Its unique dual-action mechanism distinguishes it from many other antihistamines. ontosight.aipatsnap.com A thorough review can provide clinicians and researchers with a consolidated understanding of its pharmacology, clinical efficacy, and the latest advancements in its application.

Furthermore, with the ongoing exploration of new formulations and therapeutic indications, a comprehensive review serves as a vital resource for understanding the evolving role of epinastine in managing allergic diseases. datainsightsmarket.comdataintelo.comdatainsightsmarket.com By synthesizing data from various studies, this review can help to identify research gaps and inform future investigations into this important therapeutic agent.

Interactive Data Tables

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H16BrN3 | nih.gov |

| Molecular Weight | 330.22 g/mol | nih.gov |

| CAS Number | 127786-29-2 | nih.gov |

| Parent Compound | Epinastine | nih.gov |

Overview of Epinastine's Mechanism of Action

| Mechanism | Description | Source |

| H1 Receptor Antagonism | Competitively blocks histamine H1 receptors, preventing the actions of histamine that lead to allergic symptoms. | drugbank.compatsnap.com |

| Mast Cell Stabilization | Inhibits the degranulation of mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators. | ontosight.ainih.gov |

| Anti-inflammatory Effects | Ceases the release of pro-inflammatory mediators, halting the progression of the inflammatory response. | nih.govpatsnap.com |

Timeline of Epinastine Research and Development

| Year | Milestone | Source |

| 1975 | Discovered by Boehringer Ingelheim. | santen.com |

| 1980 | Patented. | wikipedia.org |

| 1994 | First came into medical use. | wikipedia.org |

| 2014 | Study published on efficacy in allergic conjunctivitis via conjunctival allergen challenge. | nih.gov |

| 2023 | Santen filed for manufacturing and marketing approval for a novel ophthalmic cream formulation in Japan. | santen.com |

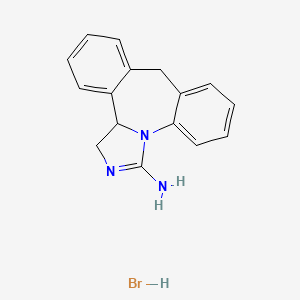

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPMHRDERZTFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000904 | |

| Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127786-29-2, 80012-42-6 | |

| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127786-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology of Epinastine Hydrobromide: Mechanisms and Interactions

Mechanisms of Action of Epinastine (B1215162) Hydrobromide

Epinastine hydrobromide exerts its anti-allergic effects through two primary mechanisms: antagonism of histamine (B1213489) H1 receptors and stabilization of mast cells. ontosight.aidrugbank.compatsnap.com This dual functionality allows it to both block the effects of histamine already released and prevent the further release of histamine and other pro-inflammatory mediators. drugbank.compatsnap.comdrugbank.com

Histamine H1 Receptor Antagonism

Epinastine is a direct and potent antagonist of the histamine H1 receptor. drugbank.commedchemexpress.comnih.gov By binding to these receptors, it competitively inhibits histamine from binding, thereby preventing the classic symptoms of an allergic reaction such as itching, redness, and swelling. patsnap.comnih.gov

Epinastine demonstrates a high degree of selectivity for the histamine H1 receptor. wikipedia.orgdrugbank.comncats.io While it is highly selective for the H1 receptor, it also has some affinity for the histamine H2 receptor, as well as for the α1-, α2-, and 5-HT2 receptors. drugbank.comncats.iodrugs.com This selectivity is a key factor in its pharmacological profile.

In comparative studies, epinastine has shown a strong affinity for H1 receptors. For instance, in receptor binding studies conducted on guinea pig ileum, epinastine demonstrated a high affinity for H1-receptors. medchemexpress.comguidechem.com Research using CHO-K1 cells that stably express the human H1 receptor has provided further insight into its binding kinetics.

Table 1: Comparative IC50 Values of Antihistamines

| Antihistamine | IC50 Value (nM) |

|---|---|

| Epinastine | 38 |

| Ketotifen (B1218977) | 154 |

| Azelastine (B1213491) | 273 |

| Olopatadine (B1677272) | 1369 |

This table is interactive. Click on the headers to sort the data.

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data shows the calculated IC50 values for epinastine and other antihistamines after a 2.5-minute pre-incubation period. arvojournals.org

Epinastine effectively inhibits the physiological responses triggered by histamine. When added simultaneously with histamine to cells expressing the H1 receptor, epinastine was the only compound among several tested antihistamines to produce a concentration-dependent inhibition of the histamine response, with an IC50 of 1.6µM. arvojournals.org This demonstrates its rapid onset of action.

Furthermore, studies have shown that the full potency of epinastine is achieved within 3 minutes of application, and its inhibitory effects on histamine can be detected up to 24 hours after the drug has been removed. arvojournals.org In clinical studies, both epinastine and cetirizine (B192768) significantly inhibited histamine-induced flare and wheal responses two hours after oral administration. nih.gov The inhibitory effect of epinastine on the flare response was observed to last for up to 24 hours. nih.gov

Mast Cell Stabilization

In addition to its antihistaminic activity, epinastine acts as a mast cell stabilizer. ontosight.aimedchemexpress.comnih.gov This mechanism is crucial for preventing the initiation and progression of the allergic response.

Epinastine effectively prevents mast cells from degranulating and releasing histamine and other inflammatory mediators. drugbank.comncats.ionih.gov This stabilization of mast cells helps to control the allergic response at an early stage. drugbank.comdrugbank.com Studies have shown that epinastine inhibits histamine release from rat peritoneal mast cells that have been induced by both antigen-antibody reactions and compound 48/80. medchemexpress.comnih.gov It has also been shown to inhibit histamine release from lung pieces of actively sensitized guinea pigs following an antigen challenge. nih.gov

The stabilization of mast cells by epinastine is linked to its ability to modulate chloride channels in the mast cell membrane. nih.gov The proper functioning of these channels is essential for the process of mast cell degranulation. nih.gov By altering the function of these delayed chloride channels, epinastine interferes with a critical step in the allergic cascade, thereby preventing the release of inflammatory mediators. nih.gov

Anti-Inflammatory Effects

This compound, a second-generation antihistamine, exhibits a range of anti-inflammatory properties that extend beyond its primary function as a histamine H1 receptor antagonist. nih.govpatsnap.comnih.gov These effects contribute to its efficacy in managing allergic conditions by modulating the activity of various immune cells and inhibiting the release and action of pro-inflammatory mediators. nih.govpatsnap.comstatpearls.com Its multifaceted mechanism of action includes stabilizing mast cells, which prevents the degranulation and release of inflammatory substances. nih.govstatpearls.com Furthermore, epinastine demonstrates anti-leukotriene, anti-platelet-activating factor (PAF), and anti-bradykinin activities, which collectively enhance its anti-allergic capabilities. nih.gov

Inhibition of Pro-inflammatory Mediator Release from Mast Cells and Basophils (e.g., Leukotrienes, Prostaglandins, Cytokines)

Epinastine effectively suppresses the release of a variety of pro-inflammatory mediators from mast cells and basophils, key effector cells in allergic reactions. patsnap.comnih.gov By stabilizing the membranes of these cells, epinastine hinders the degranulation process that releases not only histamine but also other potent inflammatory substances like leukotrienes, prostaglandins, and cytokines. patsnap.com This inhibitory action has been demonstrated in various studies. For instance, epinastine has been shown to inhibit the release of chemical mediators from mast cells when they are exposed to an antigen. nih.gov

In studies on human peripheral leukocytes from mite-sensitive asthmatic patients, epinastine inhibited both histamine release and leukotriene C4 generation when stimulated with the allergen. researchgate.net Similarly, in vitro investigations have shown that epinastine can suppress IgE-mediated LTC4 production from basophils at concentrations greater than 0.1 nmol/l. nih.govuni-luebeck.de The drug also dose-dependently inhibited histamine release from human skin mast cells induced by anti-IgE. nih.govuni-luebeck.de

It is noteworthy that the inhibitory effect of epinastine on mediator release is a crucial component of its therapeutic action, helping to mitigate the inflammatory cascade that characterizes allergic responses. patsnap.com This broad-spectrum inhibition of inflammatory mediators underscores the compound's significant anti-inflammatory profile.

Inhibition of IL-8 Release from Eosinophils

Epinastine has been shown to inhibit the release of Interleukin-8 (IL-8), a potent chemokine for eosinophils, from these cells in a dose- and time-dependent manner. nih.govnih.gov This inhibitory action is significant as eosinophils are a major source of cytokines at the site of allergic inflammation. nih.gov The suppression of IL-8 release by epinastine occurs through a posttranscriptional mechanism. nih.govportico.org This suggests that epinastine may disrupt the autocrine cycle of eosinophil recruitment by preventing the release of IL-8, a key signaling molecule. nih.govportico.org

The time-dependent accumulation of IL-8 was shown to be inhibited by cycloheximide, and evaluation of IL-8 mRNA levels indicated that epinastine's action takes place after the transcription of the gene. nih.gov This targeted inhibition of a key chemokine further highlights the specific anti-inflammatory actions of epinastine.

Reduction of GM-CSF Secretion from Nasal Epithelial Cells

Epinastine has been demonstrated to reduce the secretion of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from nasal epithelial cells (NECs). iiarjournals.orgnih.gov GM-CSF is a critical cytokine involved in the survival and activation of eosinophils, which are key players in the inflammatory response seen in allergic rhinitis. iiarjournals.orgnih.gov

In an in vitro study, when NECs were stimulated with TNF-α, a pro-inflammatory cytokine, the presence of epinastine at concentrations of 25 ng/ml or higher led to a significant reduction in the production of GM-CSF. iiarjournals.orgnih.gov This effect was observed by measuring GM-CSF levels in the culture supernatants using ELISA. iiarjournals.org The ability of epinastine to suppress GM-CSF production from NECs suggests a mechanism by which it can indirectly modulate the eosinophilic inflammation characteristic of allergic diseases. iiarjournals.orgnih.gov

Table 1: Effect of Epinastine on GM-CSF Production by TNF-α-stimulated Nasal Epithelial Cells

| Epinastine Concentration (ng/ml) | GM-CSF Level (pg/ml) | Significance (p-value vs. TNF-α alone) |

|---|---|---|

| 0 (TNF-α alone) | Data not specified | N/A |

| >25 | Reduced | <0.05 |

Source: Modulation of eosinophil survival by epinastine hydrochloride, an H1 receptor antagonist, in vitro. iiarjournals.org

Modulation of Eosinophil Survival

Epinastine modulates the survival of eosinophils, which are crucial effector cells in allergic inflammation. iiarjournals.orgnih.gov This effect is primarily achieved through the suppression of GM-CSF production from nasal epithelial cells, a key factor for eosinophil survival. iiarjournals.orgnih.gov

In vitro studies have shown that conditioned media from nasal epithelial cell cultures treated with both TNF-α and epinastine caused a decrease in eosinophil survival compared to media from cells treated with TNF-α alone. iiarjournals.orgnih.gov A significant decrease in eosinophil survival was observed with a minimum epinastine concentration of 25 ng/ml. iiarjournals.orgnih.gov However, epinastine did not directly inhibit eosinophil survival when the cells were stimulated with GM-CSF, suggesting that its effect is not due to direct cytotoxicity but rather an indirect modulation of survival factors. iiarjournals.org

Anti-PAF Activity

In studies using guinea pigs, epinastine was found to be more effective than ketotifen in inhibiting PAF-induced bronchoconstriction. nih.gov It also suppressed rabbit platelet aggregation induced by PAF, although at higher concentrations. nih.govmdpi.com The inhibitory concentration 50 (IC50) for PAF-induced platelet aggregation was determined to be 2.6 x 10⁻⁴ M. portico.org This anti-PAF action, in conjunction with its other properties, enhances epinastine's ability to counteract the complex inflammatory cascade in allergic diseases. nih.gov

Table 2: Inhibitory Effect of Epinastine on PAF-induced Bronchospasm in Guinea Pigs

| Compound | ID50 (mg/kg, i.v.) |

|---|---|

| Epinastine | 0.037 |

| Ketotifen | 0.178 |

Source: EPINASTINE: AN UPDATE OF ITS PHARMACOLOGY, METABOLISM, CLINICAL EFFICACY AND TOLERABILITY IN THE TREATMENT OF ALLERGIC DISEASES. portico.org

Anti-Bradykinin Activity

Epinastine demonstrates anti-bradykinin activity, further contributing to its profile as a multi-faceted anti-allergic agent. nih.govnih.gov Bradykinin (B550075) is a peptide that causes inflammation and has been implicated in the bronchoconstriction observed in allergic reactions. portico.org

In comparative studies with other antiallergic agents in anesthetized male guinea pigs, epinastine was found to significantly inhibit bradykinin-induced bronchospasms. portico.org Notably, epinastine showed the highest potency in this regard when compared to ketotifen and azelastine. portico.org This activity against bradykinin complements its antihistaminic and other anti-inflammatory effects, providing a broader mechanism for alleviating allergic symptoms.

Anti-Leukotriene Activity

In studies using human peripheral leukocytes from mite-sensitive asthmatic patients, epinastine was found to inhibit the allergen-induced generation of leukotriene C4 (LTC4). nih.gov When these cells were stimulated with the specific allergen, epinastine dose-dependently inhibited the release of LTC4. nih.gov This is a crucial finding, as LTC4 and other cysteinyl leukotrienes are key contributors to bronchoconstriction, mucus secretion, and mucosal edema in allergic asthma.

Further research has elaborated on this inhibitory effect. In ex vivo studies on actively sensitized guinea pig lungs, oral administration of epinastine significantly inhibited the antigen-induced release of leukotrienes in a dose-dependent manner, with a reported ID50 value of 1.37 mg/kg. drugbank.com This effect on leukotriene release was notably more potent than that of ketotifen, another anti-allergic drug, which only produced a very weak inhibition at a significantly higher dose. drugbank.com Epinastine has also been shown to inhibit the contraction of guinea pig tracheal smooth muscle induced by LTC4. drugbank.com Additionally, in vitro experiments with eosinophils stimulated by stem cell factor (SCF) demonstrated that epinastine could dose-dependently suppress the production of LTC4. drugbank.com

However, the mechanism of this anti-leukotriene activity appears to be specific to IgE-mediated pathways. When human leukocytes were stimulated with the calcium ionophore A23187, a non-immunological stimulus, epinastine did not inhibit the generation of LTC4. nih.gov This suggests that epinastine's action is targeted at the upstream processes of the allergic cascade initiated by antigen-antibody interactions, rather than being a direct inhibitor of the leukotriene synthesis enzymes themselves.

Affinities for Other Receptors

Histamine H2 Receptor Affinity

Epinastine exhibits a measurable, albeit significantly lower, affinity for the histamine H2 receptor compared to its potent affinity for the H1 receptor. drugbank.comhpra.ie Receptor binding studies have determined the inhibitor constant (Ki) of epinastine at the H2 receptor to be 2879 nM and the half-maximal inhibitory concentration (IC50) to be 4030 nM. drugbank.comwikipedia.org This affinity is approximately 400 times lower than its affinity for the H1 receptor. hpra.ie DrugBank data classifies epinastine as an antagonist at the histamine H2 receptor. drugbank.com

Alpha-1 and Alpha-2 Adrenergic Receptor Affinity

Epinastine also possesses an affinity for both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. drugbank.comhpra.ie These receptors are involved in regulating various physiological processes, including vascular tone and neurotransmitter release. wikipedia.orgwikipedia.org While specific Ki values for epinastine at the subtypes of these receptors are not as widely reported in publicly available literature, its binding to these receptors is an established part of its pharmacological profile. drugbank.comhpra.ie DrugBank lists epinastine as a binder at the alpha-1A and alpha-2A adrenergic receptor subtypes. drugbank.com

5-HT7 Receptor Agonism

In addition to its antagonist activity at the 5-HT2A receptor, epinastine also interacts with the 5-HT7 receptor. drugbank.comersnet.org In contrast to its action at other receptors, epinastine functions as an agonist at the 5-HT7 receptor. drugbank.com The binding affinity for this receptor has been measured, with a reported Ki value of 33 nM. ersnet.org The stimulation of prejunctional 5-HT receptors, likely of the 5-HT7 subtype, is thought to contribute to epinastine's ability to inhibit cholinergic nerve contractions. ersnet.org

| Receptor | Action | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Histamine H1 | Antagonist | 7.8 nM | drugbank.com |

| Histamine H2 | Antagonist | 2879 nM | drugbank.com |

| Alpha-1A Adrenergic | Binder | Data not available | drugbank.com |

| Alpha-2A Adrenergic | Binder | Data not available | drugbank.com |

| 5-HT2A | Antagonist | 21 nM | ersnet.org |

| 5-HT7 | Agonist | 33 nM | ersnet.org |

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound is characterized by a multi-action mechanism that effectively inhibits allergic responses through several distinct pathways. drugbank.comnih.gov This combination of effects makes it a robust agent for managing allergic conditions.

The primary and most potent action is its function as a direct, selective histamine H1 receptor antagonist. hpra.ienih.gov By competitively blocking the H1 receptor, epinastine prevents histamine from initiating the cascade of symptoms associated with allergic reactions, such as itching and vasodilation. drugbank.com

Secondly, epinastine acts as a mast cell stabilizer. nih.govmedchemexpress.com It inhibits the degranulation of mast cells following exposure to an antigen. drugbank.comselleckchem.com This stabilization prevents the release of histamine and other pre-formed and newly synthesized pro-inflammatory mediators (e.g., leukotrienes, PAF, bradykinin) from the mast cell, thereby controlling the initiation and progression of the allergic response. drugbank.comselleckchem.comnih.gov

Thirdly, as detailed previously, epinastine exhibits a broad spectrum of activity against various inflammatory mediators beyond histamine, including activity against leukotrienes and platelet-activating factor (PAF). drugbank.comselleckchem.com

Finally, its interaction with other receptors, such as histamine H2, adrenergic (α1, α2), and serotonin (B10506) (5-HT2, 5-HT7) receptors, contributes to its complex pharmacological profile. drugbank.comhpra.ie For instance, the antagonism of both H1 and H2 receptors may provide more comprehensive protection against histamine-mediated symptoms. nih.gov The culmination of these pharmacodynamic actions—H1 receptor antagonism, mast cell stabilization, and inhibition of various pro-inflammatory mediators—results in the comprehensive suppression of the allergic response. nih.gov A key pharmacodynamic feature is that epinastine does not readily penetrate the blood-brain barrier, which accounts for its non-sedative properties. selleckchem.comhpra.ie

Receptor Occupancy and Functional Antagonism Studies

Functional antagonism studies reveal that epinastine not only blocks histamine receptors but also stabilizes mast cells. smolecule.comnih.gov This stabilization prevents the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators, which is a crucial step in the allergic cascade. drugbank.comsmolecule.comnih.gov Studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor have shown that epinastine produces a concentration-dependent inhibition of the histamine response. arvojournals.org When added simultaneously with histamine, epinastine was the only compound among several tested antihistamines to show significant inhibition. arvojournals.org

Dose-Response Relationships in Pharmacological Models

The inhibitory effects of epinastine on allergic reactions are dose-dependent. In vitro studies have demonstrated that epinastine inhibits histamine release from skin mast cells in a dose-dependent manner. researchgate.net In recombinant CHO-K1 cells expressing the human H4 receptor, epinastine potently inhibited a histamine-mediated increase in intracellular calcium with an IC50 of 0.9 nM. arvojournals.org Similarly, it inhibited the histamine-mediated increase in intracellular cAMP in cells expressing the human H2 receptor with an IC50 of 78 µM. arvojournals.org

Clinical studies have also established a clear dose-response relationship. A study in pediatric patients with atopic dermatitis utilized a population pharmacokinetic (PPK) model to determine appropriate dosing based on body weight, ensuring that drug exposure in children is comparable to that in adults. nih.gov This model helps in optimizing the therapeutic effects of epinastine across different patient populations.

Duration of Pharmacological Effect

Epinastine is characterized by a rapid onset and long duration of action. nih.gov Following topical ophthalmic administration, the onset of action is observed within 3 to 5 minutes. mims.comdrugs.com The pharmacological effect of epinastine has been shown to last for at least 8 hours, which supports a twice-daily dosing regimen. nih.govfda.gov

In a conjunctival antigen challenge (CAC) model, epinastine demonstrated a long duration of action of at least 8 hours. nih.gov Furthermore, in vitro studies have shown that the inhibition of the histamine response by epinastine can persist for up to 24 hours after the drug has been removed, with a half-life of approximately 2-3 hours. arvojournals.org This persistent effect underscores the long-lasting therapeutic benefit of epinastine.

Comparative Pharmacodynamic Profiles with Other Antiallergic Agents

Epinastine has been compared with other antiallergic agents in various studies, highlighting its distinct pharmacodynamic profile.

Comparison with Cetirizine: In studies comparing the dermal pharmacodynamic profiles, epinastine showed a more rapid onset of effect on wheal response compared to cetirizine. researchgate.net However, cetirizine was generally more effective at later time points for both wheal and flare reduction. researchgate.net Both drugs significantly inhibited histamine-induced flare and wheal responses at 2 hours post-administration. researchgate.net While epinastine's effect on histamine release from rat peritoneal exudate cells was significant, cetirizine showed no such effect. researchgate.net

Comparison with Olopatadine, Azelastine, and Ketotifen: In a study using a functional receptor assay, epinastine demonstrated a faster onset of maximal inhibition of the H1 receptor compared to olopatadine and ketotifen. arvojournals.org Epinastine and azelastine reached maximum potency after only 2.5 minutes of pre-incubation, whereas olopatadine and ketotifen required a one-hour pre-incubation to show a significant increase in potency. arvojournals.org In terms of ocular comfort, epinastine was found to be more comfortable upon instillation compared to azelastine and ketotifen. researchgate.net

Comparison with Terfenadine (B1681261): In a comparison of single doses, 20 mg of epinastine was found to be significantly more effective than 60 mg of terfenadine at 4 and 12 hours post-administration. researchgate.net

Inhibition of IgE Secretion: A study comparing the effects of epinastine and azelastine on IgE secretion from hybridoma cells found that both drugs inhibited IgE secretion. nih.gov However, their mechanisms appeared to differ, with azelastine affecting Cε mRNA expression and epinastine potentially acting at a post-transcriptional level. nih.gov

Table 1: Comparative Pharmacodynamic Properties of Epinastine and Other Antihistamines

| Feature | Epinastine | Cetirizine | Olopatadine | Azelastine | Ketotifen | Terfenadine |

|---|---|---|---|---|---|---|

| Onset of Action | Rapid (3-5 min) mims.comdrugs.com | Slower than Epinastine researchgate.net | Slower than Epinastine arvojournals.org | Rapid arvojournals.org | Slower than Epinastine arvojournals.org | - |

| Duration of Action | ≥ 8 hours nih.govfda.gov | - | - | - | - | - |

| H1 Receptor Inhibition | Potent arvojournals.org | Potent researchgate.net | Less potent than Epinastine arvojournals.org | Less potent than Epinastine arvojournals.org | Less potent than Epinastine arvojournals.org | Less potent than Epinastine researchgate.net |

| Mast Cell Stabilization | Yes smolecule.comnih.gov | - | - | - | - | - |

| Ocular Comfort | More comfortable researchgate.net | - | - | Less comfortable researchgate.net | Less comfortable researchgate.net | - |

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion properties.

Absorption and Bioavailability Characteristics

Following oral administration, epinastine is rapidly absorbed. nih.gov The time to reach maximum plasma concentration (Tmax) is approximately 2 to 3 hours. mdpi.com The absolute bioavailability of orally administered epinastine is about 40%. drugbank.comnih.govsmolecule.com Systemic absorption after topical ophthalmic application is low. mims.comaap.org Studies have shown that after seven days of twice-daily ophthalmic administration, the average maximum plasma concentration was low (0.04 ± 0.014 ng/mL), and there was no increase in systemic absorption with multiple dosing. fda.gov

Distribution and Protein Binding

Epinastine is 64% bound to plasma proteins. mims.comfda.govaap.org A key characteristic of epinastine is that it does not readily cross the blood-brain barrier, which is why it is classified as a second-generation, non-sedating antihistamine. nih.govdrugs.com This is attributed to its polarity and cationic charge at physiological pH. mdpi.com In rats, epinastine has been found to be distributed into milk. drugs.com

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Absolute Bioavailability (Oral) | ~40% | drugbank.comnih.govsmolecule.com |

| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | mdpi.com |

| Plasma Protein Binding | 64% | mims.comfda.govaap.org |

| Systemic Absorption (Topical) | Low | mims.comaap.org |

| Blood-Brain Barrier Penetration | Does not cross | nih.govdrugs.com |

Metabolism and Excretion Pathways

The disposition of this compound in the body is characterized by minimal metabolic alteration and a primary reliance on renal excretion. nih.govnih.govhpra.ie This section details the specifics of its metabolic fate and the mechanisms governing its elimination from the system.

Minimal Metabolism (<10%)

Epinastine undergoes very limited metabolism in the human body, with less than 10% of the administered dose being metabolized. nih.govnih.govfda.gov Studies have shown that epinastine is poorly metabolized by human liver microsomes. nih.gov Following a single oral dose of radio-labeled epinastine, the vast majority of the drug is recovered as the unchanged parent compound. nih.gov This low level of metabolism suggests that the drug's activity is primarily attributable to the parent molecule itself, and it minimizes the potential for the formation of active or toxic metabolites. hpra.iemedicines.org.uk While the liver is the principal site for drug metabolism, its role in the clearance of epinastine is minor. mdpi.comnih.gov

Renal Elimination via Active Tubular Secretion

The primary route of elimination for epinastine is through the kidneys, where it is predominantly excreted unchanged. nih.govnih.govhpra.ie Approximately 55% of an intravenously administered dose is recovered in the urine as the parent drug, with about 30% found in the feces. nih.govnih.govfda.gov The renal elimination process is not solely dependent on passive glomerular filtration but is significantly facilitated by active tubular secretion. nih.govnih.govdrugbank.com This active transport mechanism in the renal tubules contributes to the efficient removal of epinastine from the bloodstream into the urine. mhmedical.comksumsc.com

Half-life and Clearance

The pharmacokinetic profile of epinastine is further defined by its half-life and clearance rates. The terminal plasma elimination half-life of epinastine is approximately 12 hours. nih.govnih.govfda.gov However, some studies have reported a slightly shorter half-life of about 8 hours. hpra.iemedicines.org.uk The total systemic clearance of epinastine is approximately 56 liters per hour. nih.govnih.govfda.gov Another reported clearance value is 928 ml/min. hpra.iemedicines.org.uk These parameters indicate a relatively moderate rate of removal from the body. Epinastine is 64% bound to plasma proteins, which influences its distribution and availability for clearance. nih.govnih.govfda.gov

Population Pharmacokinetic Modeling and Analysis

Population pharmacokinetic (PPK) modeling has been employed to analyze the variability in epinastine's pharmacokinetics across different individuals and populations. nih.govscispace.comnih.gov These models help in understanding the factors that influence drug exposure and in optimizing dosing strategies.

A PPK model developed from data including both healthy adults and pediatric patients with atopic dermatitis utilized a two-compartment model with first-order absorption. scispace.comnih.gov This analysis identified body weight, formulation, and food status as significant covariates affecting the oral clearance of epinastine. nih.govnih.gov The volume of distribution of the central compartment was also found to be related to body weight and food status. nih.gov

More recent population pharmacokinetic modeling has explored the influence of genetic factors, specifically cytochrome P450 (CYP) 2D6 phenotypic polymorphisms, on epinastine clearance. nih.govresearchgate.net This research indicated that CYP2D6 phenotype is a valid covariate for the clearance of epinastine from the central compartment. nih.gov The study estimated a decrease in clearance for intermediate and poor metabolizers compared to extensive metabolizers, suggesting that genetic variations in drug-metabolizing enzymes can contribute to inter-individual differences in epinastine exposure. nih.gov

Pharmacokinetic Studies in Specific Populations

Pediatric Population

Pharmacokinetic studies have been conducted to establish the appropriate use of epinastine in children. nih.govscispace.comnih.gov A population pharmacokinetic analysis comparing adults and children concluded that the pharmacokinetics of epinastine are similar between the two groups, with the main difference being attributable to body weight. nih.govscispace.comnih.gov When the dosage was adjusted for body weight, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) in pediatric patients were comparable to those observed in adults receiving a standard dose. nih.govscispace.comnih.gov For instance, in a clinical trial, children weighing between 14 kg and less than 24 kg received a 10 mg dose, while those weighing 24 kg or more received a 20 mg dose. nih.govscispace.com The resulting Cmax and AUC values in these pediatric groups were similar to those in adults who received a 20 mg dose. nih.govscispace.comnih.gov Safety and effectiveness have been established for children three years of age and older. drugs.com

Renal and Hepatic Impairment

Given that epinastine is primarily excreted unchanged by the kidneys, its pharmacokinetics in patients with renal impairment are of clinical importance. hpra.iemedicines.org.uk While specific studies in patients with renal impairment were not extensively detailed in the provided search results, the significant renal elimination pathway suggests that impaired renal function could potentially alter the drug's clearance. fda.gov Post-marketing data from the oral tablet formulation did not indicate any particular safety issues for patients with renal impairment, and therefore no dosage adjustment is currently considered necessary. hpra.ie

Similarly, the impact of hepatic impairment on epinastine pharmacokinetics has been considered. hpra.iemedicines.org.uk Since epinastine undergoes minimal metabolism (less than 10%), hepatic impairment is not expected to significantly alter its pharmacokinetic profile. hpra.iemedicines.org.ukeuropa.eu Post-marketing safety data from the oral tablet formulation did show a higher incidence of adverse reactions in patients with hepatic impairment compared to those without. hpra.iemedicines.org.uk However, considering the very low systemic exposure from topical ophthalmic administration and the minimal metabolism, no dosage adjustment is deemed necessary for patients with hepatic impairment. hpra.iemedicines.org.ukuc.pt

Drug Interactions with this compound: Mechanistic Insights

Formal drug interaction studies with epinastine ophthalmic solution have not been conducted. drugs.comrxlist.com Due to the extremely low systemic concentrations of epinastine following ocular administration, clinically significant drug-drug interactions are not anticipated. hpra.iemedicines.org.uk The minimal metabolism of epinastine further reduces the likelihood of interactions involving metabolic pathways, such as the cytochrome P450 enzyme system. hpra.iemedicines.org.ukmhmedical.com

However, when considering the oral administration of epinastine, there is a theoretical potential for interactions. For instance, combining epinastine with other central nervous system (CNS) depressants, such as alcohol or benzodiazepines, could potentially enhance sedative effects, although epinastine is classified as a non-sedating antihistamine due to its inability to cross the blood-brain barrier. drugbank.comapollohospitals.comnih.gov The concomitant use of multiple antihistamines could also increase the risk of side effects. apollohospitals.com

Interactions Affecting CNS Depression

This compound is recognized for its minimal penetration of the blood-brain barrier, which generally results in a low incidence of central nervous system side effects such as drowsiness. nih.govnih.gov However, the potential for additive CNS depressant effects exists when co-administered with other substances that suppress the central nervous system. Combining epinastine with CNS depressants can enhance effects like drowsiness and sedation. apollohospitals.com

Although systemic absorption of epinastine from ophthalmic solutions is low, caution is still advised. clevelandclinic.org The risk of increased CNS depression is a factor to consider when epinastine is used concurrently with a range of medications. drugbank.com

Table 1: Drug Classes with Potential for Additive CNS Depression with this compound

| Drug Class | Examples | Potential Outcome |

|---|---|---|

| Opioids | Alfentanil | Increased risk of CNS depression. drugbank.com |

| Benzodiazepines | Alprazolam, Bromazepam | Increased risk of CNS depression. drugbank.com |

| Antihistamines (other) | Azelastine, Brompheniramine | Epinastine may increase the CNS depressant activities of other antihistamines. drugbank.comdrugbank.com |

| Antipsychotics | Aripiprazole, Benperidol | Increased risk of CNS depression. drugbank.com |

| Muscle Relaxants | Baclofen | May increase the CNS depressant activities of epinastine. drugbank.com |

| Anesthetics | Bupivacaine, Benzocaine | Increased risk of CNS depression. drugbank.com |

| Anticonvulsants | Brivaracetam | Increased risk of CNS depression. drugbank.com |

| Sedative-Hypnotics | Brotizolam, Butabarbital | Increased risk of CNS depression. drugbank.com |

It is noteworthy that some substances may have an opposing effect. For instance, Benzphetamine may decrease the sedative activities of epinastine. drugbank.com

Interactions Affecting QTc Prolongation

Prolongation of the QTc interval, a measure of the heart's repolarization time, is a known risk factor for serious ventricular arrhythmias. While epinastine itself is considered to have a low risk of cardiotoxicity, its concomitant use with other drugs that prolong the QTc interval could theoretically increase this risk. nih.govnih.gov The risk of QTc prolongation is an important consideration in patients with pre-existing cardiac conditions or those taking multiple medications.

The systemic concentration of epinastine following ocular administration is extremely low, suggesting that clinically significant effects on QTc are not anticipated in most patients. webmd.com However, a theoretical risk may exist, particularly in susceptible individuals or in cases of higher than normal systemic exposure.

Table 2: Examples of Drugs with Potential for QTc Prolongation Interaction with this compound

| Drug | Potential Interaction |

|---|---|

| Acrivastine | The risk or severity of QTc prolongation can be increased when epinastine is combined with acrivastine. drugbank.com |

| Alfuzosin (B1207546) | The risk or severity of QTc prolongation can be increased when alfuzosin is combined with epinastine. drugbank.com |

| Amantadine | The risk or severity of QTc prolongation can be increased when epinastine is combined with amantadine. drugbank.com |

| Amiodarone | The metabolism of epinastine can be decreased when combined with amiodarone, potentially increasing the risk of QTc prolongation. drugbank.com |

| Arformoterol | The risk or severity of QTc prolongation can be increased when epinastine is combined with arformoterol. drugbank.com |

| Arsenic trioxide | The risk or severity of QTc prolongation can be increased when epinastine is combined with arsenic trioxide. drugbank.com |

| Azithromycin | The risk or severity of QTc prolongation can be increased when epinastine is combined with azithromycin. drugbank.com |

| Bedaquiline | The risk or severity of QTc prolongation can be increased when epinastine is combined with bedaquiline. drugbank.com |

Interactions Affecting Epinastine Metabolism

Research indicates that epinastine undergoes minimal metabolism in humans, with less than 10% of the drug being metabolized. drugbank.com It is primarily excreted unchanged. drugbank.com This low level of metabolism suggests that interactions with drugs that inhibit or induce cytochrome P450 (CYP) enzymes are less likely to have a clinically significant impact on epinastine's plasma concentrations.

Despite the low metabolic rate, some theoretical interactions have been identified.

Table 3: Potential Interactions Affecting Epinastine Metabolism

| Interacting Drug/Substance | Effect on Epinastine Metabolism |

|---|---|

| Abiraterone | Metabolism of epinastine can be decreased. drugbank.com |

| Acebutolol | Metabolism of epinastine can be decreased. drugbank.com |

| Adagrasib | Metabolism of epinastine can be decreased. drugbank.com |

| Amiodarone | Metabolism of epinastine can be decreased. drugbank.com |

| Aprepitant | Metabolism of epinastine can be decreased. drugbank.com |

| Armodafinil | Metabolism of epinastine can be increased. drugbank.com |

| Asunaprevir | Metabolism of epinastine can be decreased. drugbank.com |

| Betamethasone | Metabolism of epinastine can be increased. drugbank.com |

| Black cohosh | Metabolism of epinastine can be decreased. drugbank.com |

Given the low systemic absorption from ophthalmic use, these potential metabolic interactions are generally not expected to be clinically significant. clevelandclinic.orgwebmd.com

Interactions Affecting Absorption of Co-administered Drugs

Epinastine has the potential to decrease the absorption of certain co-administered drugs, which could result in reduced serum concentrations and potentially a decrease in their efficacy. drugbank.com This type of interaction is primarily a concern with oral administration, as drug absorption mainly occurs in the gastrointestinal tract. nih.gov The mechanism can involve direct binding or alterations in gastrointestinal physiology. nih.gov

For the ophthalmic formulation of epinastine, significant effects on the absorption of orally administered drugs are not anticipated due to the low systemic levels of epinastine. webmd.com However, it is a theoretical consideration.

Table 4: Examples of Drugs Whose Absorption May Be Affected by Epinastine

| Co-administered Drug | Potential Effect |

|---|---|

| Atazanavir | Epinastine can cause a decrease in the absorption of Atazanavir, potentially leading to reduced serum concentration and efficacy. drugbank.com |

| Bifonazole | Epinastine can cause a decrease in the absorption of Bifonazole, potentially leading to reduced serum concentration and efficacy. drugbank.com |

| Bosutinib | Epinastine can cause a decrease in the absorption of Bosutinib, potentially leading to reduced serum concentration and efficacy. drugbank.com |

Interactions Affecting Therapeutic Efficacy of Co-administered Drugs

Beyond absorption, epinastine can interact with other drugs in ways that may alter their therapeutic effects. These pharmacodynamic interactions can be antagonistic, where the drugs have opposing effects. europa.eu

A notable example is the interaction with betahistine. The therapeutic efficacy of betahistine, a histamine analogue, can be decreased when used in combination with epinastine, an H1-receptor antagonist. drugbank.com Similarly, the diagnostic effectiveness of benzylpenicilloyl polylysine (B1216035) may be diminished by epinastine. drugbank.com Conversely, some interactions might potentiate the effects of other drugs, though specific examples of epinastine enhancing therapeutic efficacy are less documented.

Given the primary use of epinastine as a topical ophthalmic solution and its minimal systemic absorption, the clinical impact of such interactions on the therapeutic efficacy of systemically administered drugs is expected to be low. clevelandclinic.orgwebmd.com

Preclinical Research on Epinastine Hydrobromide

In Vitro Studies and Experimental Models

In vitro studies have been instrumental in defining the specific molecular and cellular effects of epinastine (B1215162). These experimental models allow for a detailed examination of the compound's interaction with specific receptors, its influence on inflammatory cell function, and its broader impact on the allergic cascade.

Cell-Based Assays for Receptor Affinity and Selectivity

Epinastine demonstrates a high and specific affinity for the histamine (B1213489) H1 receptor, which is its primary mechanism of action. In vitro binding assays have shown that epinastine's affinity for the H1 receptor is significantly higher than for the H2 receptor, by a factor of approximately 400. uni-luebeck.de Functional assays confirm this potent H1-receptor antagonism. For instance, in studies using isolated guinea pig ileum, epinastine's potency in inhibiting histamine-induced contractions exceeded that of terfenadine (B1681261) and astemizole by factors of 142 and 38, respectively. uni-luebeck.de

Further kinetic studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor revealed that epinastine achieves maximum potency rapidly, within 2.5 minutes of pre-incubation. medpath.com When added simultaneously with histamine, only epinastine produced a concentration-dependent inhibition of the histamine response. medpath.com

Beyond histamine receptors, epinastine also shows considerable affinity for α-1, α-2, and 5-HT2 receptors. uni-luebeck.de However, it has a low affinity for cholinergic, dopaminergic, and β-receptors. uni-luebeck.de

Table 1: Receptor Binding Affinity and Functional Potency of Epinastine This table summarizes the receptor binding characteristics and functional inhibitory concentrations of Epinastine from in vitro assays.

| Receptor | Assay Type | Finding | IC50 Value |

|---|---|---|---|

| Histamine H1 | Binding Assay | High Affinity | 9.8 nM |

| Histamine H2 | Binding Assay | Low Affinity (400x less than H1) | - |

| Histamine H1 | Functional Assay (simultaneous application) | Concentration-dependent inhibition | 1.6 µM |

| Histamine H1 | Functional Assay (2.5 min pre-incubation) | Increased apparent potency | 38 nM |

| α-1, α-2, 5-HT2 | Binding Assay | Considerable Affinity | - |

Mast Cell and Basophil Degranulation Assays

A key component of epinastine's anti-allergic activity is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. nih.gov In vitro studies have demonstrated that epinastine dose-dependently inhibits histamine release from human skin mast cells stimulated by both immunological (anti-IgE) and non-immunological (A23187) triggers. nih.gov This mast cell stabilizing effect is believed to involve the modulation of delayed chloride channels in the cell membrane, which are crucial for the degranulation process. nih.gov

Interestingly, the effect of epinastine on basophils appears to be more selective. A wide range of epinastine concentrations (1 nmol/l to 100 µmol/l) did not lead to a significant inhibition of histamine release from isolated human basophils. nih.gov However, epinastine was found to significantly suppress the IgE-mediated production of leukotriene C4 (LTC4) from basophils at concentrations greater than 0.1 nmol/l. nih.gov

Table 2: Effect of Epinastine on Mast Cell and Basophil Degranulation This table details the inhibitory effects of Epinastine on the release of mediators from mast cells and basophils in response to various stimuli.

| Cell Type | Stimulus | Mediator Measured | Effect of Epinastine |

|---|---|---|---|

| Human Skin Mast Cells | Anti-IgE | Histamine | Dose-dependent inhibition |

| Human Skin Mast Cells | A23187 | Histamine | Dose-dependent inhibition |

| Human Basophils | Anti-IgE, Concanavalin A, A23187, etc. | Histamine | No significant inhibition |

| Human Basophils | IgE-mediated | Leukotriene C4 (LTC4) | Significant suppression at >0.1 nmol/l |

Studies on Inflammatory Mediator Release (e.g., cytokines, chemokines)

Epinastine has demonstrated the ability to inhibit the release of a variety of pro-inflammatory cytokines and chemokines from different immune cells. In studies using mite allergen-pulsed murine bone marrow-derived dendritic cells, epinastine at concentrations of 25 ng/mL or more significantly inhibited the production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10). nih.gov

Furthermore, epinastine has shown a dose- and time-dependent suppressive effect on the release of Interleukin-8 (IL-8), a chemokine for eosinophils, from eosinophils isolated from atopic individuals. nih.gov This action is suggested to occur at the post-transcriptional level. nih.gov In vitro experiments on eosinophils stimulated with stem cell factor (SCF) also revealed that epinastine suppressed the release of RANTES (Regulated upon Activation, Normal T cell Expressed and presumably Secreted) and Macrophage Inflammatory Protein-1beta (MIP-1β). tudublin.ie

Immune Cell Modulation Studies (e.g., dendritic cells, eosinophils, T-cells)

Epinastine can modulate the function of key immune cells involved in allergic responses. As mentioned, it alters the cytokine profile of dendritic cells (DCs), which are crucial for initiating T-cell responses. By inhibiting the production of Th2-polarizing cytokines like IL-6 and IL-10 while increasing the production of the Th1-promoting cytokine IL-12 from DCs, epinastine may help to shift the immune response away from an allergic phenotype. nih.gov

Epinastine also exerts inhibitory effects on eosinophil activation. tudublin.ie It has been shown to suppress the activation of eosinophils induced by SCF stimulation in vitro. tudublin.ie Furthermore, epinastine can indirectly suppress eosinophil survival by inhibiting the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) from nasal epithelial cells. sigmaaldrich.com

Electrophysiological Studies (e.g., HERG channels)

To assess the potential for cardiac side effects, the effect of epinastine on the human ether-a-go-go-related gene (HERG) potassium channel was investigated. These channels are critical for cardiac repolarization, and their blockade by some antihistamines has been linked to cardiac arrhythmias. Electrophysiological studies using Xenopus oocytes expressing HERG channels demonstrated that epinastine has a negligible effect. In stark contrast to terfenadine and astemizole, which suppressed the HERG current with IC50 values of 431 nM and 69 nM respectively, a high concentration of 100 µM epinastine inhibited the HERG current by only 11%. arvojournals.org This provides a molecular basis for the favorable cardiac safety profile of epinastine. arvojournals.org

In Vivo Animal Models of Allergic Disease

The anti-allergic effects of epinastine observed in vitro have been corroborated in various in vivo animal models of allergic disease. These models help to bridge the gap between cellular effects and clinical efficacy.

In a murine model, the intranasal instillation of Dermatophagoides farinae (Der f)-pulsed dendritic cells that had been treated with epinastine in vitro resulted in a significant inhibition of nasal eosinophilia and a reduction in IL-5 levels in nasal lavage fluids. nih.gov This indicates that the immunomodulatory effects of epinastine on dendritic cells are relevant in an in vivo setting and can suppress key features of allergic airway inflammation. nih.gov

Studies using guinea pig models of allergic conjunctivitis have also demonstrated the in vivo efficacy of epinastine. In a histamine-induced conjunctivitis model, a topical epinastine cream strongly inhibited conjunctival vascular permeability in a dose-dependent manner. nih.gov A 0.5% epinastine cream was also effective in suppressing clinical symptom scores and scratching behaviors in an experimental allergic conjunctivitis model. nih.gov Furthermore, the cream significantly inhibited vascular permeability in a passive cutaneous anaphylaxis model in guinea pigs, highlighting its potent and long-lasting inhibitory effects on type I allergic reactions in vivo. nih.gov

Allergic Conjunctivitis Models (e.g., rat, mouse, guinea pig)

Preclinical studies in various animal models have been instrumental in characterizing the anti-allergic properties of epinastine hydrobromide, particularly in the context of allergic conjunctivitis. Guinea pig models have been extensively used to demonstrate the efficacy of epinastine. In histamine-induced conjunctivitis models, topically applied epinastine cream demonstrated a strong, dose-dependent inhibition of conjunctival vascular permeability. nih.govnih.gov The effect of a 0.5% epinastine cream was not only potent but also long-lasting, showing a significantly greater inhibitory effect 24 hours post-application compared to a 0.1% epinastine hydrochloride ophthalmic solution at 8 hours post-administration. nih.govnih.gov This sustained action was observed as early as 15 minutes after application and persisted for over 24 hours. nih.govnih.gov

In ovalbumin-induced allergic conjunctivitis models in guinea pigs, epinastine also proved effective. nih.govarvojournals.org It successfully suppressed clinical symptom scores and reduced scratching bouts associated with the allergic reaction in the conjunctiva. nih.gov These models are designed to mimic the signs and symptoms of human allergic conjunctivitis, including eye redness, edema, and itching, thereby providing a valuable platform to objectively evaluate the therapeutic potential of anti-allergic compounds. arvojournals.org

Studies in rabbits have also been conducted to understand the distribution of epinastine. Following the application of epinastine cream to the eyelid, the compound was found to gradually permeate the eyelid tissue and was retained in the conjunctiva for an extended period of 8 to 24 hours, suggesting that this route of administration could be a viable option for long-acting formulations for allergic conjunctivitis. nih.gov

| Animal Model | Type of Allergic Conjunctivitis Model | Key Findings for this compound | Reference |

|---|---|---|---|

| Guinea Pig | Histamine-Induced | Strong, dose-dependent inhibition of conjunctival vascular permeability. Sustained effect for over 24 hours. | nih.govnih.gov |

| Guinea Pig | Ovalbumin-Induced | Suppressed clinical symptom scores and ameliorated scratching bouts. | nih.gov |

| Rabbit | Drug Distribution Study | Gradual permeation through the eyelid and retention in the conjunctiva for 8-24 hours. | nih.gov |

Models of Histamine-Induced Reactions (e.g., skin, lung)

Epinastine's potent antihistaminic activity has been demonstrated in preclinical models of histamine-induced reactions in the skin. Both epinastine and cetirizine (B192768), another second-generation antihistamine, have been shown to significantly inhibit histamine-induced flare and wheal responses in the skin following oral administration when compared to a placebo. cambridgemedchemconsulting.com The inhibitory effects on the flare response were long-lasting, continuing for up to 24 hours. cambridgemedchemconsulting.com Similarly, a clear and significant inhibition of the wheal response was observed between 2 to 8 hours post-administration. cambridgemedchemconsulting.com Furthermore, the itching sensation induced by histamine was markedly or completely suppressed during this timeframe. cambridgemedchemconsulting.com

In the context of the lung, while direct preclinical studies on epinastine in histamine-induced lung reactions are not extensively detailed in the provided search results, the well-established role of histamine in bronchoconstriction in animal models like the guinea pig provides a basis for the therapeutic rationale of antihistamines in allergic airway diseases. nih.gov

Models of Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR) is a key feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. nih.gov Animal models are crucial for investigating potential therapeutic agents that can modulate this response. While specific preclinical data on epinastine's effect on AHR is limited in the provided search results, a study on a similar antihistamine, azelastine (B1213491), offers some insight. In a mouse model, intratracheal instillation of lipopolysaccharide (LPS) was used to induce airway inflammation and a significant increase in bronchial hyperresponsiveness to methacholine. nih.gov Azelastine was found to significantly inhibit this methacholine responsiveness in the LPS-infused mice. nih.gov This suggests that antihistamines with anti-inflammatory properties may have a beneficial role in attenuating airway hyperresponsiveness. nih.gov

Studies on Pruritus and Scratching Behavior

Pruritus, or itching, is a hallmark symptom of many allergic conditions. The efficacy of epinastine in mitigating this symptom has been evaluated in preclinical models of scratching behavior. In a study using ICR mice, skin-scratching stimulation was used to induce self-scratching behavior, which is associated with an increase in the release of substance P from sensory nerve fibers in the skin. medpath.com Oral administration of epinastine hydrochloride led to a significant decrease in self-scratching behavior. medpath.com This effect was linked to the inhibition of mast cell degranulation by attenuating the release of substance P from sensory nerve fibers. medpath.com These findings suggest that epinastine can be effective in controlling the itch-scratch cycle that exacerbates chronic inflammatory skin diseases. medpath.comresearchgate.net

| Animal Model | Model of Pruritus/Scratching | Effect of this compound | Mechanism of Action | Reference |

|---|---|---|---|---|

| ICR Mice | Skin-scratching stimulation | Significantly decreased self-scratching behavior. | Inhibited mast cell degranulation by attenuating substance P release from sensory nerve fibers. | medpath.com |

Investigations into Systemic Allergic Responses

The therapeutic potential of epinastine extends to systemic allergic reactions, as demonstrated in the passive cutaneous anaphylaxis (PCA) model. The PCA model is a widely used in vivo assay to study Type I hypersensitivity reactions, which are IgE-mediated. creative-biolabs.com In a study utilizing guinea pigs, epinastine cream applied to the dorsal skin significantly inhibited vascular permeability in an ovalbumin-induced passive cutaneous anaphylaxis model. nih.gov This indicates that epinastine can effectively suppress systemic allergic reactions in the skin. The PCA reaction in rats, induced by homologous reagin-like antibodies, is known to be accompanied by the degranulation of mast cells, a process that is inhibited by certain anti-allergic compounds. nih.gov

Toxicology and Safety Pharmacology in Preclinical Studies

Genotoxicity and Mutagenicity Assessments

A comprehensive evaluation of the genotoxic and mutagenic potential of epinastine has been conducted through a battery of in vitro and in vivo assays. Epinastine was found to be negative for mutagenicity in the Ames/Salmonella assay. medpath.com The Ames test is a widely used method that utilizes bacteria to assess whether a chemical can cause mutations in the DNA. cambridgemedchemconsulting.com

In addition to the Ames test, epinastine was evaluated in an in vitro chromosome aberration assay using human lymphocytes and was also found to be negative. medpath.com Furthermore, in vivo clastogenicity studies, which assess the potential to cause structural damage to chromosomes, were conducted. These included the mouse micronucleus assay and a chromosome aberration assay in Chinese hamsters, both of which yielded negative results for epinastine. medpath.com However, another review noted that while epinastine was not carcinogenic, it did induce chromosomal aberrations in vitro. researchgate.net

| Assay Type | Test System | Result for Epinastine | Reference |

|---|---|---|---|

| Mutagenicity | Ames/Salmonella Assay | Negative | medpath.com |

| Clastogenicity (in vitro) | Chromosome Aberration Assay (Human Lymphocytes) | Negative | medpath.com |

| Clastogenicity (in vivo) | Mouse Micronucleus Assay | Negative | medpath.com |

| Clastogenicity (in vivo) | Chromosome Aberration Assay (Chinese Hamsters) | Negative | medpath.com |

| Carcinogenicity | Not specified | Not carcinogenic | researchgate.net |

| Clastogenicity (in vitro) | Not specified | Positive for chromosomal aberrations | researchgate.net |

Carcinogenicity Studies

Long-term studies in animals have been conducted to evaluate the carcinogenic potential of epinastine. In these studies, epinastine was administered in the diet to mice for 18 months and to rats for 2 years. The compound did not exhibit any carcinogenic effects in either species at doses up to 40 mg/kg. fda.reportfda.govfda.gov This dose is approximately 30,000 times higher than the maximum recommended ocular human dose (MROHD) of 0.0014 mg/kg/day, assuming complete absorption in both animals and humans. fda.reportfda.govfda.gov

Additionally, a range of in vitro and in vivo studies were performed to assess the mutagenic and clastogenic potential of epinastine. Newly synthesized batches of epinastine tested negative for mutagenicity in the Ames/Salmonella assay and in an in vitro chromosome aberration assay using human lymphocytes. fda.reportfda.govfda.gov While some early batches from the 1980s showed positive results in two in vitro chromosomal aberration studies, subsequent in vivo clastogenicity tests, including a mouse micronucleus assay and a chromosome aberration assay in Chinese hamsters, were negative. fda.reportfda.govfda.gov Epinastine also tested negative in the Syrian hamster embryo cell transformation assay, the V79/HGPRT mammalian cell point mutation assay, and an in vivo/in vitro unscheduled DNA synthesis assay in rat primary hepatocytes. fda.reportfda.gov

| Study Type | Species/System | Duration/Method | Key Findings | Reference |

|---|---|---|---|---|

| Carcinogenicity | Mice | 18-month dietary study | Not carcinogenic at doses up to 40 mg/kg | fda.reportfda.govfda.gov |

| Carcinogenicity | Rats | 2-year dietary study | Not carcinogenic at doses up to 40 mg/kg | fda.reportfda.govfda.gov |

| Mutagenicity | S. typhimurium, E. coli | Ames/Salmonella assay | Negative | fda.reportfda.govfda.gov |

| Chromosomal Aberration | Human Lymphocytes (in vitro) | - | Negative (newly synthesized batches) | fda.reportfda.govfda.gov |

| Chinese Hamsters (in vivo) | - | Negative | fda.reportfda.gov | |

| Clastogenicity | Mice (in vivo) | Micronucleus Assay | Negative | fda.reportfda.gov |

Reproductive and Developmental Toxicity Studies

The effects of epinastine on fertility and embryonic development have been investigated in animal models.

Fertility: In fertility studies conducted in rats, epinastine had no effect on the fertility of males. fda.reportfda.govfda.gov However, a decrease in fertility was observed in female rats at an oral dose of epinastine that was approximately 90,000 times the MROHD. fda.reportfda.govfda.gov

Developmental Toxicity: Embryofetal development studies were conducted in pregnant rats and rabbits. In rats, maternal toxicity was noted at an oral dose approximately 150,000 times the MROHD, but there were no adverse effects on the developing embryo or fetus. fda.reportfda.govfda.gov In pregnant rabbits, oral administration of epinastine at a dose approximately 55,000 times the MROHD resulted in total fetal resorptions and abortion. fda.reportfda.govfda.gov Importantly, no drug-induced teratogenic effects were observed in either the rat or rabbit studies. fda.reportfda.govfda.govnih.gov In a perinatal and postnatal study in rats, oral administration of epinastine to pregnant dams resulted in reduced body weight gain in their pups at a dose approximately 90,000 times the MROHD. fda.reportfda.govfda.gov

| Study Type | Species | Dose Level (vs. MROHD) | Findings | Reference |

|---|---|---|---|---|

| Fertility | Male Rats | Not specified | No effect on fertility | fda.reportfda.govfda.gov |

| Female Rats | ~90,000x | Decreased fertility | fda.reportfda.govfda.gov | |

| Embryofetal Development | Rats | ~150,000x | Maternal toxicity; no embryofetal effects or teratogenicity | fda.reportfda.govfda.gov |

| Rabbits | ~55,000x | Total resorptions and abortion; no teratogenicity | fda.reportfda.govfda.gov | |

| Perinatal/Postnatal Development | Rats | ~90,000x | Reduced pup body weight gain | fda.reportfda.govfda.gov |

Cardiovascular Safety Pharmacology

A key safety consideration for some second-generation antihistamines has been the potential for adverse cardiovascular effects, specifically cardiac arrhythmias resulting from the blockade of the delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) channel. medpath.com Electrophysiological studies have been conducted to assess the effect of epinastine on this specific cardiac potassium channel. The results from these studies demonstrated that epinastine does not inhibit the hERG channel, even at concentrations significantly higher than those at which other antihistamines, such as terfenadine and astemizole, have shown marked inhibition. medpath.com This lack of effect on the hERG channel indicates a low risk of epinastine-induced cardiac repolarization abnormalities. medpath.com

Clinical Research on Epinastine Hydrobromide

Therapeutic Efficacy in Allergic Conditions

Allergic Conjunctivitis (Seasonal, Perennial, Vernal, Atopic)

Epinastine (B1215162) hydrobromide is an approved treatment for various forms of allergic conjunctivitis, a condition that encompasses seasonal allergic conjunctivitis (SAC), perennial allergic conjunctivitis (PAC), vernal keratoconjunctivitis (VKC), and atopic keratoconjunctivitis (AKC). nih.gov Clinical studies have consistently demonstrated its efficacy in managing the signs and symptoms of these ocular allergic disorders.

For seasonal allergic conjunctivitis (SAC) , which is triggered by seasonal allergens like pollen, epinastine has shown significant superiority to placebo in large-scale environmental field studies. medpath.com Similarly, it is indicated for perennial allergic conjunctivitis (PAC) , a year-round condition often caused by indoor allergens. A prospective study on patients with PAC who were dependent on antihistamine eye drops found that the introduction of a 0.5% topical epinastine eyelid cream led to a significant decrease in ocular itch scores from baseline to the next morning.

In more severe forms of allergic conjunctivitis, such as vernal keratoconjunctivitis (VKC) , a chronic bilateral inflammation of the conjunctiva, epinastine has also shown therapeutic potential. A case report involving a pediatric patient with VKC who had poor adherence to conventional eye drops demonstrated that a transition to a 0.5% epinastine eyelid cream resulted in improved adherence and partial resolution of symptoms.

For atopic keratoconjunctivitis (AKC) , a severe and chronic allergic eye disease often associated with atopic dermatitis, epinastine has also been studied. A case series on patients with AKC treated with a once-daily 0.5% epinastine topical eyelid cream reported rapid symptom improvement, with significant reductions in ocular pruritus, conjunctival hyperemia, and eyelid dermatitis. By the fourth week of treatment, allergic conjunctivitis severity scores had markedly improved in all cases.

The Conjunctival Allergen Challenge (CAC) model is a standardized method used in clinical trials to evaluate the efficacy of anti-allergic eye drops. In this model, a specific allergen is instilled into the eye of an allergic individual to induce a controlled allergic reaction. Numerous CAC studies have been conducted to assess the performance of epinastine hydrobromide.

These studies have consistently shown that epinastine is significantly more effective than a vehicle (placebo) at inhibiting the primary signs and symptoms of allergic conjunctivitis, namely ocular itching and conjunctival hyperemia. In one single-center, double-masked, vehicle-controlled Phase III clinical trial, epinastine significantly reduced the severity of both ocular itching and conjunctival hyperemia at all measured timepoints post-allergen challenge. This superiority to placebo has been demonstrated in CAC tests using various allergens, including cedar and birch pollen.

A Phase III CAC trial in Japan also confirmed the superiority of an epinastine eyelid cream formulation over a placebo cream in reducing scores for pruritus and conjunctival hyperemia, which are two of the main symptoms of allergic conjunctivitis. nih.gov